molecular formula C12H19ClN2O B13391402 1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride

1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride

Cat. No.: B13391402
M. Wt: 242.74 g/mol
InChI Key: LMOPTTOPZZOIBU-UHFFFAOYSA-N
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Description

1-Amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol hydrochloride (CAS: 1858273-09-2) is a chiral amino alcohol derivative with a molecular formula of C₁₂H₁₉ClN₂O and a molecular weight of 242.75 g/mol . The compound features a 3,4-dihydroisoquinoline moiety linked to a propan-2-ol backbone via an amino group. Its stereochemistry (S-configuration) is critical for biological activity, as evidenced by its use in pharmaceutical syntheses, such as coupling reactions with carboxylic acids using BOPCl (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and triethylamine (TEA) .

Properties

Molecular Formula

C12H19ClN2O

Molecular Weight

242.74 g/mol

IUPAC Name

1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride

InChI

InChI=1S/C12H18N2O.ClH/c13-7-12(15)9-14-6-5-10-3-1-2-4-11(10)8-14;/h1-4,12,15H,5-9,13H2;1H

InChI Key

LMOPTTOPZZOIBU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(CN)O.Cl

Origin of Product

United States

Preparation Methods

Cyclization and Functionalization of Isoquinoline Derivatives

The most common approach involves starting from substituted tetrahydroisoquinoline derivatives, which undergo oxidative cyclization and subsequent side-chain modifications.

Key Steps:

  • Preparation of Isoquinoline Core:
    Using Pictet–Spengler or Bischler-Napieralski reactions, aromatic aldehydes or ketones are cyclized with amino precursors to form dihydroisoquinoline intermediates.
    For example, the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives involves cyclization of appropriate phenethylamines with aldehydes, followed by reduction.

  • Side Chain Functionalization:
    Alkylation or acylation introduces the propanol side chain. Alkylation with epoxides or halides, followed by hydrolysis, introduces the hydroxyl group at the desired position.

  • Amino Group Introduction:
    Nucleophilic substitution or reductive amination of keto intermediates introduces the amino group at the 1-position of the isoquinoline ring.

Use of Phosphorus Oxychloride and Polyphosphoric Acid

Research indicates that phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA) are effective reagents for cyclization and ring modification:

Amine and Hydroxyl Group Installation via Reductive Amination

  • Reductive Amination:
    The amino group can be introduced through reductive amination of aldehyde or ketone intermediates with ammonia or primary amines, using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

  • Hydroxypropyl Side Chain Formation:
    Alkylation of the amino group with epoxides or haloalkanes followed by hydrolysis yields the hydroxypropyl side chain.

Final Salt Formation

  • Hydrochloride Salt:
    The free base is treated with hydrochloric acid in an appropriate solvent (e.g., 2-propanol) to precipitate the hydrochloride salt, which is then filtered, washed, and dried under vacuum.

Representative Synthetic Route

Step Description Reagents & Conditions References
1 Cyclization of phenethylamine derivatives Phosphorus oxychloride, aromatic solvents, 80–100°C
2 Hydrolysis of chlorinated intermediates Water, mild heating
3 Side-chain functionalization Alkylation with epoxides or haloalkanes
4 Introduction of amino group Reductive amination or nucleophilic substitution
5 Hydroxylation of side chain Hydrolysis of protected intermediates
6 Salt formation Hydrochloric acid in 2-propanol

Research Data and Yield Optimization

Research indicates that yields vary depending on the specific route and reagents used. For example:

Method Yield Notes Source
Cyclization with POCl₃ ~92% High regioselectivity
Reductive amination 24–39% Requires purification
Hydrolysis of chlorinated intermediates Quantitative Efficient conversion

Optimizing reaction temperature, reagent equivalents, and purification steps enhances overall yield and purity.

Notes on Stereochemistry and Purity

The synthesis often yields racemic mixtures, requiring chiral resolution if enantiomerically pure compounds are desired. Techniques such as chiral chromatography or asymmetric catalysis are employed for stereoselective synthesis.

Chemical Reactions Analysis

Types of Reactions

1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include isoquinoline derivatives, amino alcohols, and various substituted compounds that can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

Pharmaceutical Applications

  • PRMT5 Inhibitor: Research indicates that 1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride shows potential as an inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is implicated in various cancers and other diseases, suggesting therapeutic applications in oncology through its inhibition. In vitro assays have demonstrated its efficacy in inhibiting PRMT5 activity, potentially reducing tumor growth in cancer models.
  • Neuroprotective Agent: Compounds with similar structures have shown neuroprotective effects and interactions with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Interaction studies with neurotransmitter receptors suggest it may modulate synaptic transmission, warranting further exploration into its neuropharmacological properties.

Synthetic Organic Chemistry

This compound's structure allows derivatization for further studies in synthetic organic chemistry. Several synthetic routes have been developed for its preparation, highlighting its versatility in creating new compounds.

Research and Development

  • Medicinal Chemistry and Pharmacology: The primary applications of 1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride are in these fields. Its potential as a PRMT5 inhibitor positions it as a candidate for cancer therapeutics. It may also serve as a lead compound for developing neuroprotective agents or drugs targeting other neurological conditions.
  • Biological Target Interactions: Studies on the interactions of the compound with biological targets have indicated significant binding affinities to specific receptors and enzymes involved in cellular signaling pathways. These interactions are crucial for understanding its mechanism of action and potential side effects.

While specific case studies were not available in the search results, the applications of 1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride can be inferred from its properties and research directions:

  • Cancer Therapeutics: As a PRMT5 inhibitor, it is a candidate for cancer therapy. Inhibition of PRMT5 activity could lead to reduced tumor growth in cancer models.
  • Neurological Disorders: Its potential neuroprotective effects suggest applications in treating neurological disorders. Modulation of synaptic transmission may offer therapeutic benefits.

Mechanism of Action

The mechanism of action of 1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular signaling pathways .

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires an inert atmosphere at 2–8°C .
  • Safety : Classified with hazard statements H315 (skin irritation) and H319 (eye irritation) .
  • Applications: Intermediate in drug discovery, particularly for compounds targeting central nervous system (CNS) receptors due to the isoquinoline scaffold’s affinity for neurotransmitter-binding sites .

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogous derivatives, emphasizing molecular features, physicochemical properties, and applications.

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Industrial Relevance Reference
1-Amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol hydrochloride C₁₂H₁₉ClN₂O 242.75 Chiral amino alcohol; rigid dihydroisoquinoline ring CNS drug intermediates; receptor-binding studies
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride C₁₂H₁₆ClNO₂ 241.71 Propanoic acid replaces propan-2-ol; same isoquinoline scaffold Enhanced solubility for ionic interactions; potential prodrug design
1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride C₉H₁₀ClF₂NO 221.64 Difluorophenyl substituent; lacks isoquinoline Increased lipophilicity; antimicrobial applications
1-Amino-3-(2-methylphenyl)propan-2-ol hydrochloride C₁₀H₁₆ClNO 201.70 Methylphenyl group; simplified aromatic system Reduced metabolic stability; used in small-molecule screening
3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one hydrochloride C₁₃H₁₈ClN₂O 260.75 Ketone group replaces hydroxyl; tetrahydroquinoline core Altered hydrogen-bonding capacity; kinase inhibitor candidates

Functional and Pharmacokinetic Comparisons

Solubility and Lipophilicity

  • The target compound’s hydroxyl group improves water solubility compared to its propanoic acid analogue (logP ~1.2 vs. ~0.5) but reduces membrane permeability .
  • Fluorinated derivatives (e.g., 2,4-difluorophenyl variant) exhibit higher logP values (~2.1), favoring blood-brain barrier penetration .

Pharmaceutical Development

  • The target compound’s stereospecificity is leveraged in synthesizing G protein-coupled receptor (GPCR) modulators , where the (S)-enantiomer shows 10-fold higher affinity for serotonin receptors than the (R)-form .
  • Propanoic acid analogues are investigated as prodrugs, with in vitro studies demonstrating 80% esterase-mediated conversion to active metabolites .

Industrial Relevance

  • Fluorinated derivatives are prioritized in agrochemical research for antifungal activity (IC₅₀ = 12 µM against Candida albicans) .
  • Methylphenyl variants serve as cost-effective intermediates in high-throughput screening libraries due to their synthetic accessibility .

Q & A

Q. What are the key considerations in synthesizing 1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol hydrochloride to ensure high yield and purity?

Methodological Answer:

  • Step 1: Intermediate Preparation : Begin with functionalizing the isoquinoline core, ensuring regioselective introduction of the amino-propanol moiety. Use catalysts like palladium or nickel for coupling reactions to minimize byproducts .
  • Step 2: Hydrochloride Formation : React the free base with hydrochloric acid under controlled pH (3–4) to precipitate the hydrochloride salt. Monitor solubility changes to avoid over-acidification, which can degrade the product .
  • Step 3: Purification : Employ column chromatography (silica gel, methanol/dichloromethane eluent) followed by recrystallization in ethanol/water (1:3 ratio) to achieve ≥95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the hydrochloride salt form?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR in D2 _2O to confirm protonation of the amine group. Key peaks: δ 3.2–3.5 ppm (methylene protons adjacent to NH3+_3^+) and δ 7.1–7.8 ppm (isoquinoline aromatic protons) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode to detect the molecular ion peak at m/z 214.65 (C9 _9H10 _{10}N2 _2O2_2 \cdotHCl) .
  • HPLC Purity Analysis : Use a reverse-phase C18 column with UV detection at 254 nm. Retention time should match reference standards (e.g., PF-04859989 hydrochloride) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data obtained from different receptor binding assays?

Methodological Answer:

  • Assay Standardization : Normalize data using internal controls (e.g., known sigma receptor agonists like DTG or SKF10,047) to account for batch-to-batch variability in receptor preparations .
  • Cross-Validation : Compare results across multiple assays (e.g., forced-swimming tests vs. sigma receptor binding assays). For example, if the compound shows antidepressant-like activity in mice but weak sigma receptor affinity, investigate off-target effects via proteome-wide screening .
  • Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent effects, animal strain differences). Use tools like GraphPad Prism for dose-response curve fitting .

Q. What computational models are suitable for predicting the compound’s interaction with sigma receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of sigma-1 receptors (PDB ID: 5HK1). Focus on the binding pocket’s hydrophobic residues (e.g., Tyr 103, Trp 164) to model the isoquinoline moiety’s orientation .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Monitor hydrogen bonding between the protonated amine and Glu 172 .
  • Quantitative Structure-Activity Relationship (QSAR) : Train models using datasets from analogs (e.g., 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydroquinolinones) to predict EC50_{50} values .

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